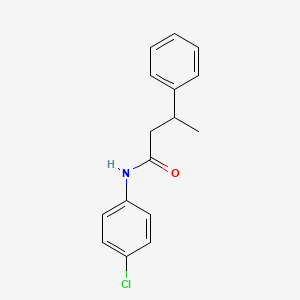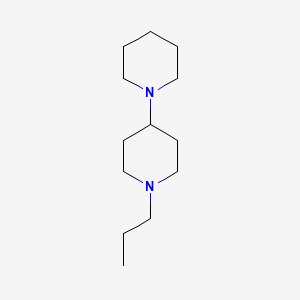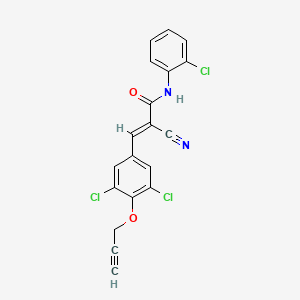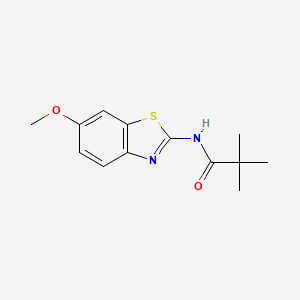![molecular formula C17H19F3N2O3 B5241254 2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL](/img/structure/B5241254.png)
2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a cyclohepta[c]pyrazol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL typically involves multiple steps, starting from readily available precursors. The key steps may include:
- Formation of the cyclohepta[c]pyrazol ring system through cyclization reactions.
- Introduction of the trifluoromethyl group via nucleophilic substitution or other suitable methods.
- Functionalization of the benzoyl group with a hydroxy and methyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
- Oxidation of the hydroxy group may yield a ketone or aldehyde.
- Reduction of the benzoyl group may yield an alcohol.
- Substitution reactions may introduce various functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Chemical Sensors: Development of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Drug Action: It may interact with specific receptors or pathways in the body to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-HYDROXY-3-METHYLBENZOYL)-3-(METHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(2-HYDROXY-3-METHYLBENZOYL)-3-(CHLORO)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-HYDROXY-3-METHYLBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL imparts unique chemical properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
(2-hydroxy-3-methylphenyl)-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c1-10-6-5-7-11(14(10)23)15(24)22-16(25,17(18,19)20)12-8-3-2-4-9-13(12)21-22/h5-7,12,23,25H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRHZZFWPGDUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2C(C3CCCCCC3=N2)(C(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}-2-methoxyphenol](/img/structure/B5241183.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-isopropylphenyl)urea](/img/structure/B5241190.png)


![2-methyl-4-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride](/img/structure/B5241209.png)

![5-bromo-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5241231.png)
![1-(cyclopropylmethyl)-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5241240.png)
![(2S)-1-[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B5241248.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5241262.png)
![{4-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5241263.png)
![3-(2-chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5241269.png)
